molecular formula C22H22N6O3 B2987904 N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 899970-16-2

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide

Cat. No.: B2987904
CAS No.: 899970-16-2
M. Wt: 418.457
InChI Key: WIXJMCHKXRVHMQ-UHFFFAOYSA-N
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Description

N-{3-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylpiperazinyl group at the 6-position. The pyridazine ring is connected to a phenyl group at the 3-position, which is further functionalized with a 3-nitrobenzamide moiety.

Properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJMCHKXRVHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

    Hydrolysis: The major products would be the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with key analogs from the literature.

Structural Features and Substituent Analysis

A comparative analysis of core structures and substituents is presented in Table 1.

Table 1: Structural Comparison of Pyridazine/Pyridine Derivatives

Compound Name Core Structure Key Substituents Functional Groups
N-{3-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide Pyridazine 4-Methylpiperazinyl (6-position), 3-nitrobenzamide Amide, nitro, piperazine
I-6230 (Ethyl 4-[4-(pyridazin-3-yl)phenethylamino]benzoate) Pyridazine Pyridazin-3-yl, phenethylamino, benzoate ester Ester, amino, pyridazine
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethylpyridin-3-yl]benzamide Pyridine 4-Methylpiperazinyl, trifluoromethyl, benzamide Amide, trifluoromethyl, piperazine
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazol-1-yl, 4-methylphenyl Amine, pyrazole
Key Observations:

Core Heterocycle: The target compound and I-6230 share a pyridazine core, whereas the compound in uses pyridine. The pyrazole-substituted pyridazine in lacks the piperazine group, which may reduce solubility compared to the target compound .

Substituent Effects: 4-Methylpiperazinyl Group: Present in the target compound and ’s pyridine derivative, this group is known to improve aqueous solubility and modulate pharmacokinetic properties (e.g., blood-brain barrier penetration) . Nitro vs. Trifluoromethyl: The 3-nitro group in the target compound is strongly electron-withdrawing, which may stabilize the amide bond and influence redox reactivity. In contrast, the trifluoromethyl group in ’s compound offers metabolic stability and lipophilicity . Phenethylamino vs. Benzamide: I-6230’s phenethylamino linker and ester group contrast with the target’s rigid phenyl-amide structure, which may reduce conformational flexibility and alter binding affinity .

Research Findings and Inferred Properties

Solubility and Bioavailability: The 4-methylpiperazinyl group in the target compound likely enhances solubility in polar solvents compared to I-6230 (lacking piperazine) and the pyrazole derivative in .

Reactivity and Stability: The electron-withdrawing nitro group in the target compound could increase electrophilicity at the amide carbonyl, affecting reactivity in nucleophilic environments. This contrasts with I-6230’s ester group, which is more prone to hydrolysis . Piperazine-containing compounds (target and ) are less likely to undergo rapid hepatic metabolism compared to non-piperazine analogs, suggesting improved plasma stability .

Potential Applications: Piperazine-pyridazine hybrids (e.g., target compound) are often explored as kinase inhibitors or CNS-targeting agents due to their balanced solubility and binding properties . The absence of piperazine in ’s pyridazine-pyrazole derivative may limit its utility in systemic applications but could favor topical use .

Biological Activity

N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 66346-94-9
  • Structural Characteristics : The compound features a nitrobenzamide moiety linked to a pyridazine derivative with a piperazine substituent, which may contribute to its biological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that certain pyridazine derivatives selectively inhibit the production of pro-inflammatory cytokines such as IL-1β and NO in activated glial cells, suggesting their potential utility in treating neurodegenerative diseases characterized by excessive glial activation .

Anticancer Activity

The compound's structural components suggest potential interactions with key molecular targets involved in cancer pathways. For instance, studies have shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers. The inhibition of this kinase leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Case Study 1: Neuroprotection

In a study assessing the neuroprotective effects of pyridazine derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cultures. The compound demonstrated a protective effect against glutamate-induced excitotoxicity, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer properties of similar benzamide derivatives. The study reported that compounds with structural similarities to this compound exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, supporting the hypothesis that this class of compounds could be developed into effective anticancer agents .

Data Summary

Biological ActivityFindingsReferences
Anti-inflammatoryInhibits IL-1β and NO production in activated glia ,
AnticancerReduces cell proliferation in cancer cell lines ,
NeuroprotectionProtects neurons from glutamate toxicity

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